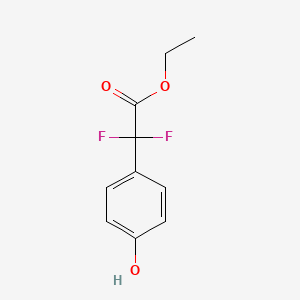![molecular formula C4H12S2Si B14127841 Dimethyl[bis(methylsulfanyl)]silane CAS No. 3860-91-1](/img/structure/B14127841.png)
Dimethyl[bis(methylsulfanyl)]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[bis(methylsulfanyl)]silane is a chemical compound with the molecular formula C4H12S2Si It is a silane derivative where the silicon atom is bonded to two methyl groups and two methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl[bis(methylsulfanyl)]silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with sodium methylthiolate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)2SiCl2+2NaSCH3→(CH3)2Si(SCH3)2+2NaCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[bis(methylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and methylthiol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Nucleophiles: Thiols, amines, or alcohols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Methylsulfinyl and methylsulfonyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Hydrolysis: Silanols and methylthiol.
Applications De Recherche Scientifique
Dimethyl[bis(methylsulfanyl)]silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and as a coupling agent in materials science.
Mécanisme D'action
The mechanism by which dimethyl[bis(methylsulfanyl)]silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile compound for chemical modifications. The methylsulfanyl groups can participate in redox reactions, further enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with chlorine atoms instead of methylsulfanyl groups.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to silicon.
Methylsulfanyl derivatives: Compounds with methylsulfanyl groups attached to different central atoms.
Uniqueness
Dimethyl[bis(methylsulfanyl)]silane is unique due to the presence of both methyl and methylsulfanyl groups, which provide a combination of stability and reactivity. This makes it a valuable compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
3860-91-1 |
|---|---|
Formule moléculaire |
C4H12S2Si |
Poids moléculaire |
152.4 g/mol |
Nom IUPAC |
dimethyl-bis(methylsulfanyl)silane |
InChI |
InChI=1S/C4H12S2Si/c1-5-7(3,4)6-2/h1-4H3 |
Clé InChI |
FYWZMZSOODFYPG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
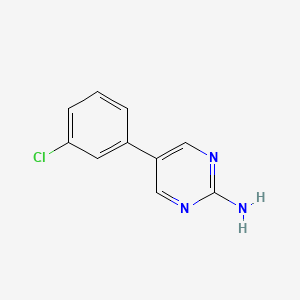

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)


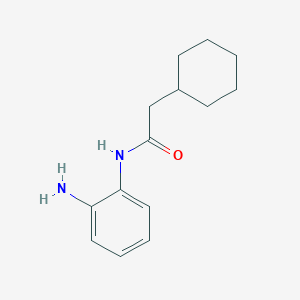
![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
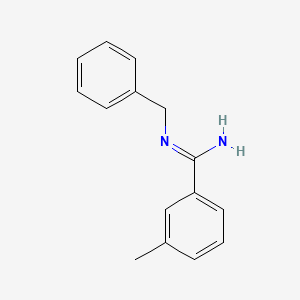
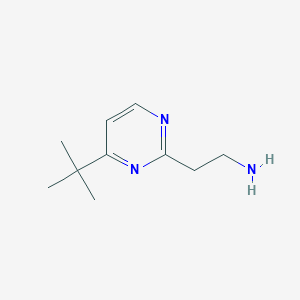
![N'-[(3-aminophenyl)carbonyl]-3,4,5-trimethoxybenzenecarbohydrazonamide](/img/structure/B14127838.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)
